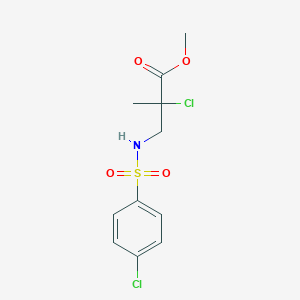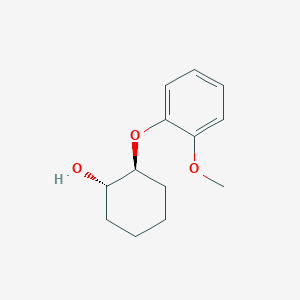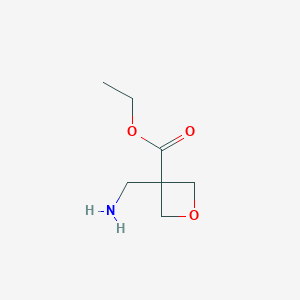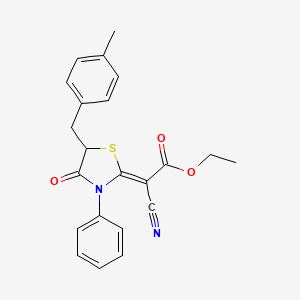
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate is a synthetic organic compound. Its complex molecular structure incorporates functional groups that confer significant chemical reactivity, making it a molecule of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of individual moieties, which are then linked via condensation reactions. Starting materials might include 4-(morpholinosulfonyl)benzoic acid and 6-methyl-3-(methylthio)-1,2,4-triazine-5-one, with reaction conditions tailored to facilitate esterification and other condensation reactions.
Esterification: : The carboxylic acid group on 4-(morpholinosulfonyl)benzoic acid reacts with the hydroxyl group of an alcohol intermediate in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Condensation: : The triazine moiety is coupled with the benzoate through a nucleophilic substitution, facilitated by base catalysts like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial synthesis mirrors laboratory techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfur or nitrogen atoms under controlled conditions, potentially transforming into sulfoxide or nitroso derivatives.
Reduction: : Selective reduction at the carbonyl groups can yield alcohol derivatives.
Substitution: : Halogenation reactions might replace hydrogen atoms on the benzene ring or triazine ring with halides, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Halogenating Agents: : Chlorine (Cl2), bromine (Br2), iodine (I2).
Major Products
Oxidation: : Oxidized sulfoxide derivatives.
Reduction: : Alcohols from carbonyl reductions.
Substitution: : Halogenated benzene or triazine derivatives.
Applications De Recherche Scientifique
The compound finds applications across diverse research domains:
Chemistry: : As a building block in organic synthesis, it aids in constructing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its therapeutic potential, possibly functioning as a drug precursor.
Industry: : Used in material science for developing novel polymers and as a reagent in chemical processes.
Mécanisme D'action
Its effects are mediated by interactions with specific molecular targets, such as enzymes or receptors, via binding to active sites or altering protein function. The morpholine and triazine groups are often critical in these interactions, modifying biological pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: : Share similar benzene ring structures and sulfur-containing moieties.
Morpholine Substituted Compounds: : Exhibit similar pharmacological activities due to the morpholine ring.
Triazine Derivatives: : Used in agriculture (e.g., herbicides), showcasing similar nitrogen-containing heterocycles.
Uniqueness
That’s a quick tour through the world of this fascinating compound. Chemistry can be quite the adventure, don't you think?
Propriétés
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S2/c1-12-15(22)21(17(28-2)19-18-12)11-27-16(23)13-3-5-14(6-4-13)29(24,25)20-7-9-26-10-8-20/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWLYOSFDSMJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697789.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate](/img/structure/B2697792.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2697793.png)


![N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2697797.png)

![2-Chloro-1-[4-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2697803.png)
![5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2697804.png)
